3,5-dimethyl-N,2-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3,5-dimethyl-N,2-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties . The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of 3,5-dimethyl-N,2-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the induction of apoptosis within the cells
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can induce apoptosis, leading to the death of the affected cells .
Pharmacokinetics
It is mentioned that some related compounds have good stability in mouse and human liver microsomes , which suggests potential bioavailability.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines effectively . This cytotoxic activity is likely due to the induction of apoptosis resulting from the disruption of the cell cycle .
Preparation Methods
The synthesis of 3,5-dimethyl-N,2-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivatives with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often include refluxing in the presence of catalysts such as KHSO$_4$ in aqueous media . Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable processes and environmentally friendly solvents.
Chemical Reactions Analysis
3,5-dimethyl-N,2-diphenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolopyrimidine oxides, while reduction may produce amine derivatives.
Scientific Research Applications
3,5-dimethyl-N,2-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds to 3,5-dimethyl-N,2-diphenylpyrazolo[1,5-a]pyrimidin-7-amine include:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant anticancer activity.
5-(2,3-dichlorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Exhibits similar biological activities and structural features.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2 .
Properties
IUPAC Name |
3,5-dimethyl-N,2-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4/c1-14-13-18(22-17-11-7-4-8-12-17)24-20(21-14)15(2)19(23-24)16-9-5-3-6-10-16/h3-13,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFMTCVPDVWJTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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